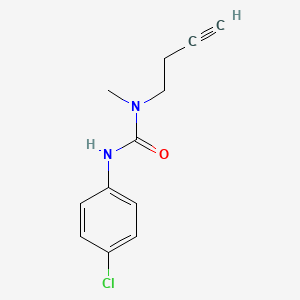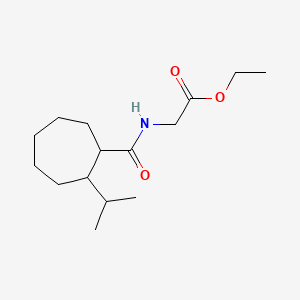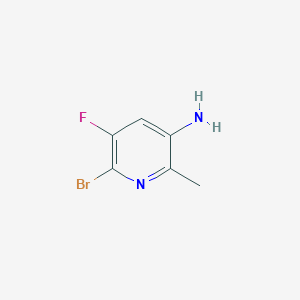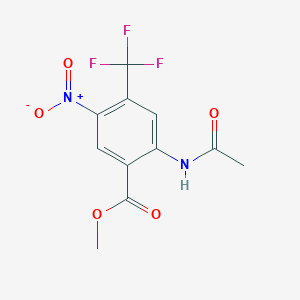
N-(3-Butynyl)-N'-(4-chlorophenyl)-N-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-Butynyl)-N’-(4-chlorophenyl)-N-methylurea” is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of a butynyl group and a chlorophenyl group in its structure suggests potential reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-Butynyl)-N’-(4-chlorophenyl)-N-methylurea” typically involves the reaction of a suitable isocyanate with an amine. One possible synthetic route is:
Starting Materials: 3-butynylamine, 4-chlorophenyl isocyanate, and methylamine.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under anhydrous conditions, and at a controlled temperature (e.g., 0-25°C).
Procedure: The 3-butynylamine is first reacted with 4-chlorophenyl isocyanate to form an intermediate urea derivative. This intermediate is then treated with methylamine to yield the final product.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
“N-(3-Butynyl)-N’-(4-chlorophenyl)-N-methylurea” can undergo various chemical reactions, including:
Oxidation: The butynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones from the butynyl group.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of “N-(3-Butynyl)-N’-(4-chlorophenyl)-N-methylurea” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the butynyl and chlorophenyl groups may enhance its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N-(3-Butynyl)-N’-(4-chlorophenyl)urea
- N-(3-Butynyl)-N’-(4-methylphenyl)-N-methylurea
- N-(3-Butynyl)-N’-(4-chlorophenyl)-N-ethylurea
Uniqueness
“N-(3-Butynyl)-N’-(4-chlorophenyl)-N-methylurea” is unique due to the combination of its functional groups, which may confer specific reactivity and biological activity. The butynyl group provides a site for further chemical modifications, while the chlorophenyl group may enhance its stability and interaction with biological targets.
特性
CAS番号 |
56247-81-5 |
|---|---|
分子式 |
C12H13ClN2O |
分子量 |
236.70 g/mol |
IUPAC名 |
1-but-3-ynyl-3-(4-chlorophenyl)-1-methylurea |
InChI |
InChI=1S/C12H13ClN2O/c1-3-4-9-15(2)12(16)14-11-7-5-10(13)6-8-11/h1,5-8H,4,9H2,2H3,(H,14,16) |
InChIキー |
YXAIDEIOAVTHKF-UHFFFAOYSA-N |
正規SMILES |
CN(CCC#C)C(=O)NC1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[2-Methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol](/img/structure/B13937179.png)

![4-[3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide](/img/structure/B13937205.png)




![(4-Chloro-phenyl)-[6-(1-methyl-1h-benzoimidazol-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester](/img/structure/B13937232.png)






